1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
Description
1-(3-Bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative featuring a 3-bromophenyl group and a 2-methylindole moiety linked via an ethyl spacer. Thioureas are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s structure combines a halogenated aromatic ring with an indole system, which may enhance its interaction with biological targets through hydrophobic, hydrogen-bonding, and π-π stacking interactions .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3S/c1-12-15(16-7-2-3-8-17(16)21-12)9-10-20-18(23)22-14-6-4-5-13(19)11-14/h2-8,11,21H,9-10H2,1H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRNKKWCWGMCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=S)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally characterized by the presence of a bromophenyl group and an indole moiety, which are known to influence its biological properties.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In a study evaluating various thiourea compounds, it was found that certain derivatives demonstrated antibacterial activity against strains such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. Specifically, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone, which showed inhibition zones of 29 mm against these pathogens .
| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Enterococcus faecalis | 40 | 29 |
| Pseudomonas aeruginosa | 50 | 24 |
| Salmonella typhi | 45 | 30 |
| Klebsiella pneumoniae | 50 | 19 |
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. The compound has shown promising results against various cancer cell lines. For instance, IC50 values for related thiourea compounds ranged from 7 to 20 µM, indicating effective inhibition of cancer cell proliferation. Notably, derivatives targeting specific molecular pathways associated with cancer progression have been identified, demonstrating IC50 values as low as 1.5 µM in human leukemia cell lines .
| Cancer Type | IC50 (µM) |
|---|---|
| Pancreatic Cancer | 3 - 14 |
| Prostate Cancer | 7 - 20 |
| Breast Cancer | 5 - 15 |
| Leukemia | ≤1.5 |
Neuroprotective Activity
Emerging studies suggest that certain thiourea derivatives may exhibit neuroprotective effects. Inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been documented, with IC50 values ranging from 33.27 to 93.85 nM for AChE and from 105.9 to 412.5 nM for BChE. These findings indicate potential applications in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : Thioureas may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
- Anticancer Mechanism : These compounds often induce apoptosis in cancer cells and inhibit angiogenesis.
- Neuroprotective Mechanism : By inhibiting AChE and BChE, they may enhance cholinergic neurotransmission, which is beneficial in neurodegenerative conditions.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea ():
- Differs in halogen (F vs. Br) and substitution position (para vs. meta).
- Exhibited anti-HIV-1 activity (EC₅₀ = 5.45 µg/mL) via hydrogen bonding with Lys101 and π-π interactions with Trp229 and Tyr181 in HIV-1 reverse transcriptase .
- Bromine’s larger atomic radius and higher lipophilicity in the target compound may enhance membrane permeability but could sterically hinder binding in some targets.
- 1-(3-Bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (Compound 82, ): Lacks the indole group but showed antitubercular activity (MIC = 2–8 µg/mL) as part of a copper(II) complex.
Indole-Modified Thioureas
Antiviral Activity
- The target compound’s indole group may mimic tryptophan residues in viral enzymes, enhancing binding.
Antimicrobial and Anticancer Potential
- Halogenated phenylthioureas (e.g., 3,4-dichlorophenyl derivatives in ) demonstrate broad-spectrum activity, suggesting the 3-bromophenyl group in the target compound could synergize with the indole for dual targeting .
Q & A
Q. Table 1. Comparative Bioactivity of Thiourea Derivatives
| Compound | IC₅₀ (µM) H1299 Cells | MIC (µg/mL) S. aureus | LogP |
|---|---|---|---|
| Target Compound | 12.3 ± 1.5 | 25.0 | 3.8 |
| 1-(3-Chlorophenyl) analog | 18.9 ± 2.1 | 32.5 | 4.2 |
| 1-(4-Methoxyphenyl) analog | 8.7 ± 0.9 | 15.0 | 2.9 |
Q. Table 2. Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | ↑ Yield by 15% |
| Solvent | DMF | ↑ Reactivity |
| Catalyst (Et₃N) | 1.2 equivalents | ↓ Byproducts |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
